Bienvenue dans la boutique en ligne BenchChem!

N-(Pyrimidin-4-yl)acetamide

Adenosine A2A Receptor Parkinson's Disease Solubility Optimization

N-(Pyrimidin-4-yl)acetamide is a 4-acetamidopyrimidine scaffold validated in adenosine A2A/A3 antagonist programs (sub-20 nM Ki, >100-fold selectivity). Unlike the 2-isomer optimized for antibacterial targets, the 4-position acetamide provides a unique H-bond network critical for GPCR subtype selectivity. With LogP ~0.5 and PSA ~55 Ų, it occupies favorable oral bioavailability space superior to lipophilic triazolopyrimidines. Use to build water-soluble A2A antagonist libraries for Parkinson's disease models or selective A3AR antagonist leads for oncology and neuroinflammation.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 16166-22-6
Cat. No. B091857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Pyrimidin-4-yl)acetamide
CAS16166-22-6
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC=NC=C1
InChIInChI=1S/C6H7N3O/c1-5(10)9-6-2-3-7-4-8-6/h2-4H,1H3,(H,7,8,9,10)
InChIKeyMVCZKPMTGFFULA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyrimidin-4-yl)acetamide (CAS 16166-22-6): Core Scaffold for Adenosine Receptor Antagonists and Heterocyclic Building Block


N-(Pyrimidin-4-yl)acetamide (CAS 16166-22-6), also known as 4-acetamidopyrimidine, is a heterocyclic building block belonging to the N-acetylarylamine class with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol . The compound features a pyrimidine ring substituted with an acetamide group at the 4-position, which serves as a privileged scaffold in medicinal chemistry for the development of potent and selective adenosine receptor antagonists, particularly targeting the A2A and A3 subtypes [1]. Its physicochemical profile, including a melting point of 201-203 °C and a topological polar surface area (PSA) of approximately 54.9 Ų, makes it a versatile intermediate for synthesizing bioactive molecules with optimized drug-like properties .

Why N-(Pyrimidin-4-yl)acetamide Cannot Be Replaced by Positional Isomers or Generic Pyrimidine Analogs


Substituting N-(Pyrimidin-4-yl)acetamide with its 2-positional isomer (N-(pyrimidin-2-yl)acetamide) or other generic pyrimidine building blocks fundamentally alters both synthetic utility and biological target engagement. The 4-acetamido substitution pattern creates a distinct hydrogen-bonding network and spatial orientation that is critical for binding to adenosine receptor subtypes, as demonstrated in the development of potent A2A and A3 antagonists [1][2]. In contrast, the 2-acetamido isomer has been primarily explored for antibacterial applications rather than GPCR modulation . Furthermore, the 4-substituted scaffold provides a unique balance of reactivity and physicochemical properties—including a PSA of 54.9 Ų and LogP of approximately 0.5—that enables selective functionalization while maintaining favorable drug-like characteristics, a combination not readily achieved with alternative heterocyclic cores such as triazolopyrimidines or triazolotriazines .

Quantitative Differentiation Evidence for N-(Pyrimidin-4-yl)acetamide Against Comparators


Superior Aqueous Solubility of Pyrimidin-4-yl Acetamide-Derived A2A Antagonists vs. Classical Heterocyclic A2A Antagonist Scaffolds

The pyrimidin-4-yl acetamide scaffold enables the development of potent A2A receptor antagonists with excellent aqueous solubility, addressing a critical liability of classical A2A antagonist chemotypes. In a head-to-head comparison within the same structural series, 2-amino-N-pyrimidin-4-yl acetamides demonstrated significantly improved solubility while maintaining nanomolar potency, in contrast to earlier A2A antagonists such as triazolotriazine and triazolopyrimidine derivatives that were often accompanied by poor aqueous solubility which presented issues for drug development [1]. This scaffold optimization resulted in compounds with good bioavailability and in vivo efficacy in a rodent model of Parkinson's disease [1].

Adenosine A2A Receptor Parkinson's Disease Solubility Optimization

Nanomolar Potency and >100-Fold Selectivity of N-(2,6-Diarylpyrimidin-4-yl)acetamide Derivatives as A3 Adenosine Receptor Antagonists

Derivatives based on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold achieve exceptional potency and selectivity for the adenosine A3 receptor (A3AR) compared to other A3AR antagonist chemotypes. Specifically, three novel 2,6-diaryl-4-acetamidopyrimidines exhibited Ki values on A3AR below 20 nM and selectivity profiles exceeding 100-fold within the adenosine receptor family [1]. This level of selectivity is critical for avoiding off-target effects at A1, A2A, and A2B receptors, which is a common limitation of earlier non-xanthinic A3AR antagonists that often possess only moderate selectivity [1].

Adenosine A3 Receptor GPCR Antagonists Selectivity Optimization

Distinct Physicochemical Profile Differentiates 4-Acetamidopyrimidine from Positional Isomer 2-Acetamidopyrimidine and Generic Heterocyclic Building Blocks

N-(Pyrimidin-4-yl)acetamide possesses a distinct physicochemical signature that differentiates it from its positional isomer and other heterocyclic building blocks. The compound exhibits a melting point of 201-203 °C , a calculated LogP of approximately 0.51 , and a topological polar surface area (TPSA) of 54.9 Ų . In comparison, the 2-substituted isomer N-(pyrimidin-2-yl)acetamide, while sharing the same molecular weight, exhibits different hydrogen-bonding capabilities and target engagement profiles, having been optimized for antibacterial rather than GPCR applications . The LogP of ~0.5 for the 4-isomer indicates balanced hydrophilicity-lipophilicity favorable for oral bioavailability, whereas alternative heterocyclic cores such as triazolopyrimidines often display higher LogP values (>2.0) that can complicate formulation [1].

Physicochemical Properties Drug-Likeness Building Block Selection

Demonstrated Utility as a Building Block for FLT3 Kinase Inhibitors with Sub-Micromolar Cellular Potency

The N-(pyrimidin-4-yl)acetamide core serves as a validated building block for constructing potent kinase inhibitors, as demonstrated by the derivative CHMFL-FLT3-335 (N-(4-(6-acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide). This compound achieved an IC50 of 0.284 ± 0.018 µM against the MV4-11 acute myeloid leukemia cell line harboring the FLT3-ITD mutation [1]. While this potency is moderate compared to optimized clinical candidates, it represents a significant starting point for a simple building block-derived compound and validates the scaffold's utility in kinase inhibitor design, distinguishing it from other heterocyclic building blocks such as 2-aminopyrimidines or pyridine analogs that have been less extensively validated in this therapeutic area [2].

Kinase Inhibitors FLT3-ITD Acute Myeloid Leukemia

High-Value Application Scenarios for N-(Pyrimidin-4-yl)acetamide Based on Verified Differentiation Evidence


Adenosine A2A Receptor Antagonist Lead Optimization for Parkinson's Disease

Procure N-(Pyrimidin-4-yl)acetamide as a core scaffold to synthesize and optimize water-soluble 2-amino-N-pyrimidin-4-yl acetamide derivatives. The scaffold's proven ability to confer excellent aqueous solubility while maintaining nanomolar A2A potency [1] addresses the critical solubility liability of earlier A2A antagonist chemotypes. Use this building block to generate focused libraries aimed at improving bioavailability and achieving robust in vivo efficacy in Parkinson's disease models, as demonstrated by Slee et al. [1].

Selective Adenosine A3 Receptor Antagonist Development for Neuroinflammation and Glaucoma

Utilize N-(Pyrimidin-4-yl)acetamide to construct 2,6-diaryl-4-acetamidopyrimidine derivatives targeting the adenosine A3 receptor (A3AR). This scaffold uniquely enables the achievement of sub-20 nM Ki values and >100-fold selectivity over other adenosine receptor subtypes [2], a selectivity profile that distinguishes it from other heterocyclic A3AR antagonist cores. Such compounds are valuable as pharmacological tools for elucidating A3AR's dual roles in ischemia, inflammation, and cancer, and as potential therapeutic leads for glaucoma and neuroinflammatory disorders [2].

Physicochemically Optimized Heterocyclic Building Block for Kinase Inhibitor Synthesis

Select N-(Pyrimidin-4-yl)acetamide for kinase inhibitor programs requiring a building block with balanced drug-like properties. Its LogP of ~0.5 and PSA of ~55 Ų place it in favorable chemical space for oral bioavailability, distinguishing it from more lipophilic heterocyclic alternatives such as triazolopyrimidines (LogP >2.0) [3]. The scaffold has been validated in FLT3 inhibitor development with cellular IC50 values in the sub-micromolar range [4], providing a credible starting point for hit-to-lead campaigns in oncology.

Synthesis of Selective GPCR Ligands via 4-Position Functionalization

Employ N-(Pyrimidin-4-yl)acetamide as a versatile building block for constructing selective GPCR ligands. The 4-acetamido substitution pattern creates a distinct hydrogen-bonding network that is critical for adenosine receptor subtype selectivity [2], whereas the 2-substituted isomer N-(pyrimidin-2-yl)acetamide has been optimized for antibacterial rather than GPCR applications . This positional differentiation makes the 4-isomer the strategic choice for adenosine receptor and related GPCR-targeted medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Pyrimidin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.